Dimethyl 2-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}terephthalate
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Overview
Description
1,4-DIMETHYL 2-[(3-METHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzene ring substituted with dimethyl groups and a piperidine derivative, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-[(3-METHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE typically involves multiple steps:
Formation of the Piperidine Derivative: The piperidine derivative can be synthesized by reacting piperidine with methyl iodide in the presence of a base such as sodium hydroxide.
Coupling Reaction: The piperidine derivative is then coupled with a benzene ring substituted with dimethyl groups through a carbothioylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
1,4-DIMETHYL 2-[(3-METHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,4-DIMETHYL 2-[(3-METHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL 2-[(3-METHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylpiperazine: A related compound with similar structural features but different chemical properties.
N,N’-Dimethylpiperazine: Another similar compound used in organic synthesis and as a catalyst.
Uniqueness
1,4-DIMETHYL 2-[(3-METHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE is unique due to its specific substitution pattern and the presence of both piperidine and benzene moieties. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H22N2O4S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
dimethyl 2-[(3-methylpiperidine-1-carbothioyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C17H22N2O4S/c1-11-5-4-8-19(10-11)17(24)18-14-9-12(15(20)22-2)6-7-13(14)16(21)23-3/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,18,24) |
InChI Key |
IDSJCUTUFIJKLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=S)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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